3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide
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Overview
Description
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, an imidazole ring, and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 4-phenylpyridine share structural similarities with 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide.
Imidazole derivatives: Compounds such as 2-phenylimidazole and 4-carboxyimidazole are structurally related
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the carboxymethyl group, allows for diverse interactions with molecular targets and enables its use in various applications .
Properties
CAS No. |
87752-81-6 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[4-(1-oxidopyridin-1-ium-3-yl)-5-phenyl-1H-imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-14(21)9-13-17-15(11-5-2-1-3-6-11)16(18-13)12-7-4-8-19(22)10-12/h1-8,10H,9H2,(H,17,18)(H,20,21) |
InChI Key |
NRWYAWNPMSMMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)CC(=O)O)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
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